2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound with a complex structure. It belongs to the class of imidazo[1,2-b]pyridazines , which have garnered attention in medicinal chemistry due to their diverse applications. This specific compound exhibits potential as an inhibitor for IL-17A , a cytokine implicated in various inflammatory diseases such as psoriasis , rheumatoid arthritis , and multiple sclerosis .
Synthesis Analysis
The synthetic approaches to creating this compound involve intricate steps. Researchers have explored various methods to construct the imidazo[1,2-b]pyridazine scaffold. These approaches include functionalization at 3-positions , which is crucial for further development in drug design. The synthesis of this privileged scaffold has implications for novel chemosynthetic strategies and drug development .
Molecular Structure Analysis
The molecular structure of This compound comprises fused heterocyclic rings. The imidazo[1,2-b]pyridazine core provides rigidity and contributes to its biological activity. The amido group and thiazole moiety enhance its interactions with biological targets. Understanding the spatial arrangement of atoms within the molecule is essential for predicting its behavior and interactions .
Physical and Chemical Properties Analysis
Mechanism of Action
The primary target of this compound is IL-17A , a pro-inflammatory cytokine secreted by Th17 cells . By inhibiting IL-17A, it modulates chronic inflammation and tissue damage. The IL-23/IL-17 axis plays a critical role in psoriasis pathogenesis, making this compound a promising candidate for treating psoriatic diseases. Unlike large biologics, small molecule IL-17A inhibitors offer an orally administered alternative with potential efficacy .
Properties
IUPAC Name |
2-(imidazo[1,2-b]pyridazine-6-carbonylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-8-11(13(22)19(2)3)23-14(16-8)17-12(21)9-4-5-10-15-6-7-20(10)18-9/h4-7H,1-3H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGOOUYAFGUJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN3C=CN=C3C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.